[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine
Overview
Description
“[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine” is a chemical compound with the CAS Number: 1521472-74-1 . It has a molecular weight of 222.29 and its IUPAC name is 1-(6-methoxypyridin-2-yl)-N-((3-methyloxetan-3-yl)methyl)methanamine . This compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2/c1-12(8-16-9-12)7-13-6-10-4-3-5-11(14-10)15-2/h3-5,13H,6-9H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 222.29 .Scientific Research Applications
Structural Characterization and Hydrogen Bonding
The compound "[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine" shows potential in various research areas, particularly in the study of hydrogen bonding and crystal structure analysis. A related compound, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, was synthesized and structurally characterized, revealing distinct protonation sites and intermolecular hydrogen bonding patterns. This research contributes to understanding the structural chemistry of N,4-diheteroaryl 2-aminothiazoles, highlighting differences in molecular conformations and hydrogen bonding networks in crystal structures (Böck et al., 2021).
Antitumor and Antimicrobial Activities
Investigations into the chemical constituents of the stem tuber of Pinellia pedatisecta led to the identification of new alkaloids, including compounds structurally related to "this compound." These compounds exhibited significant cytotoxicity against human cervical cancer HeLa cells, demonstrating their potential in antitumor research (Du et al., 2018).
Pharmaceutical Research and Development
The synthesis and evaluation of a potent alphavbeta3 antagonist for osteoporosis prevention and treatment involved a compound closely related to "this compound." This research highlights the compound's role in developing new therapeutic agents, showcasing its potential in pharmaceutical research and drug development (Hutchinson et al., 2003).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities, utilizes methodologies that could be applicable to the synthesis of "this compound." Such research underscores the importance of this compound in developing new pharmacophores with diverse biological activities (Titi et al., 2020).
Imaging and Radioligand Development
In the development of new PET radioligands for imaging, the synthesis techniques and structural considerations for compounds similar to "this compound" are crucial. Research into MK-1064, a related compound, for orexin-2 receptor imaging demonstrates the compound's significance in advancing diagnostic imaging technologies (Gao et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(8-16-9-12)7-13-6-10-4-3-5-11(14-10)15-2/h3-5,13H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINZIQBRJSRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNCC2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.